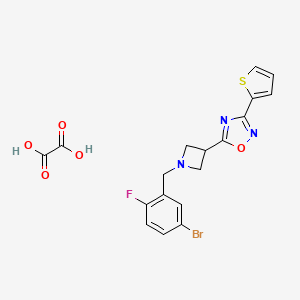
5-(1-(5-Bromo-2-fluorobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-(5-Bromo-2-fluorobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C18H15BrFN3O5S and its molecular weight is 484.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(1-(5-Bromo-2-fluorobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound consists of several key components:
- Oxadiazole Ring : A five-membered heterocyclic structure known for diverse biological activities.
- Azetidine Moiety : A four-membered saturated ring that enhances reactivity.
- Bromo and Fluoro Substituents : These halogen atoms can influence the electronic properties and biological interactions of the compound.
The molecular weight of the compound is approximately 484.3 g/mol , and its structural formula can be represented as follows:
Antimicrobial Properties
Compounds containing oxadiazole moieties have been extensively studied for their antimicrobial activities. Research indicates that derivatives of oxadiazoles exhibit significant efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that oxadiazole derivatives can inhibit biofilm formation by pathogens such as Staphylococcus aureus and Escherichia coli .
In a comparative study, this compound was evaluated alongside other oxadiazole derivatives. The results demonstrated that this compound exhibited potent antibacterial activity at concentrations as low as 6 mg/mL , showcasing its potential as a therapeutic agent against resistant bacterial strains .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of the compound were assessed using various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. Molecular docking studies indicated favorable binding interactions with targets involved in cancer pathways, such as estrogen receptors .
In a specific study involving breast cancer cell lines (MCF-7), the compound showed dose-dependent cytotoxicity, with significant reductions in cell viability observed at higher concentrations. This suggests its potential utility in cancer therapy, particularly in hormone-dependent cancers .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Biological Targets : The compound's unique structure allows it to interact with various proteins and enzymes critical for cell proliferation and survival.
- Induction of Apoptosis : The compound may activate apoptotic pathways through oxidative stress or direct interaction with apoptotic proteins.
- Inhibition of Biofilm Formation : By disrupting microbial adhesion and growth, the compound shows promise in preventing biofilm-associated infections .
Case Studies and Research Findings
Propiedades
IUPAC Name |
5-[1-[(5-bromo-2-fluorophenyl)methyl]azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFN3OS.C2H2O4/c17-12-3-4-13(18)10(6-12)7-21-8-11(9-21)16-19-15(20-22-16)14-2-1-5-23-14;3-1(4)2(5)6/h1-6,11H,7-9H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBPHYDKKCMWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)Br)F)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














